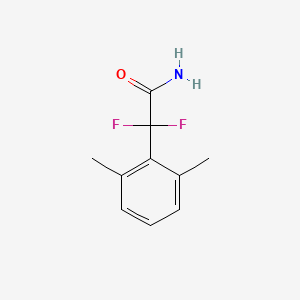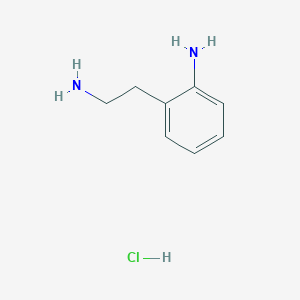
2-Bromo-4-chloro-3-fluoro-1-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-chloro-3-fluoro-1-methoxybenzene is an aromatic compound with the molecular formula C7H5BrClFO It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, chlorine, fluorine, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-3-fluoro-1-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-chloro-3-fluoro-1-methoxybenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions usually involve maintaining a controlled temperature to ensure selective substitution at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including halogenation and methoxylation reactions. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-3-fluoro-1-methoxybenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where the existing substituents influence the reactivity and orientation of incoming electrophiles.
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups such as bromine and chlorine can facilitate nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Bromination: Bromine (Br2) in the presence of iron(III) bromide (FeBr3) as a catalyst.
Methoxylation: Methanol (CH3OH) in the presence of a base such as sodium methoxide (NaOCH3).
Major Products Formed
Scientific Research Applications
2-Bromo-4-chloro-3-fluoro-1-methoxybenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-3-fluoro-1-methoxybenzene involves its interaction with various molecular targets. The presence of multiple halogen atoms and a methoxy group can influence its reactivity and binding affinity to specific enzymes or receptors. The compound can participate in electrophilic and nucleophilic reactions, affecting biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-chloro-1-methoxybenzene
- 2-Bromo-3-fluoro-1-methoxybenzene
- 4-Chloro-3-fluoro-1-methoxybenzene
Uniqueness
2-Bromo-4-chloro-3-fluoro-1-methoxybenzene is unique due to the specific combination of substituents on the benzene ring. This combination imparts distinct chemical properties and reactivity patterns, making it valuable for targeted applications in research and industry .
Properties
CAS No. |
398456-83-2 |
|---|---|
Molecular Formula |
C7H5BrClFO |
Molecular Weight |
239.47 g/mol |
IUPAC Name |
3-bromo-1-chloro-2-fluoro-4-methoxybenzene |
InChI |
InChI=1S/C7H5BrClFO/c1-11-5-3-2-4(9)7(10)6(5)8/h2-3H,1H3 |
InChI Key |
LFQJNANVNNIWBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(N-acetylglycyl)(phenyl)amino]-N-(4-methoxyphenyl)cyclohexanecarboxamide](/img/structure/B12453943.png)

![3,5-bis(trifluoromethyl)-N'-[4-(trifluoromethyl)benzoyl]benzohydrazide](/img/structure/B12453949.png)

![N-[3-(dimethylamino)-2,2-dimethylpropyl]-1-(3-phenylpropyl)piperidine-4-carboxamide](/img/structure/B12453964.png)

![4(3H)-Quinazolinone, 3-[[(4-nitrophenyl)methylene]amino]-2-phenyl-](/img/structure/B12453978.png)
![3,5-dichloro-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline](/img/structure/B12453985.png)

![4-(morpholin-4-yl)-N-[(E)-1H-pyrrol-2-ylmethylidene]aniline](/img/structure/B12454000.png)

![6-Chloro-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylic acid](/img/structure/B12454010.png)
![1-[2-(2-Methylprop-1-en-1-yl)-1-benzofuran-3-yl]piperidine](/img/structure/B12454014.png)

